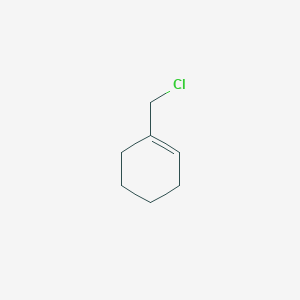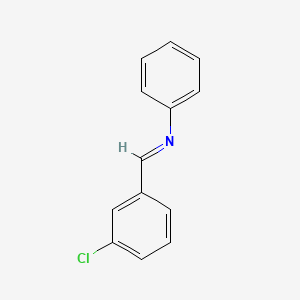![molecular formula C5H15NO6P2 B14681516 [(Butylamino)methanediyl]bis(phosphonic acid) CAS No. 32579-17-2](/img/structure/B14681516.png)
[(Butylamino)methanediyl]bis(phosphonic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Butylamino)methanediyl]bis(phosphonic acid) is an organophosphorus compound characterized by the presence of a butylamino group attached to a methanediyl bis(phosphonic acid) moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Butylamino)methanediyl]bis(phosphonic acid) typically involves the reaction of dialkyl phosphonate esters with bromotrimethylsilane (BTMS) to form bis(trimethylsilyl)esters, which are then converted into the target phosphonic acid through solvolysis .
Industrial Production Methods
Industrial production of [(Butylamino)methanediyl]bis(phosphonic acid) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The McKenna reaction remains a preferred method due to its scalability and reliability .
Análisis De Reacciones Químicas
Types of Reactions
[(Butylamino)methanediyl]bis(phosphonic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield different phosphine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted organophosphorus compounds. These products have diverse applications in different fields .
Aplicaciones Científicas De Investigación
[(Butylamino)methanediyl]bis(phosphonic acid) has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of [(Butylamino)methanediyl]bis(phosphonic acid) involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with cellular receptors and signaling pathways, modulating various biological processes .
Comparación Con Compuestos Similares
[(Butylamino)methanediyl]bis(phosphonic acid) can be compared with other similar compounds such as:
Phosphoric acid derivatives: These compounds have similar structural features but differ in their reactivity and applications.
Phosphinic acid derivatives: These compounds are known for their bioisosteric properties and are used in medicinal chemistry.
Aminophosphonates: These compounds share the aminophosphonic acid moiety and are widely studied for their biological activities.
The uniqueness of [(Butylamino)methanediyl]bis(phosphonic acid) lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
32579-17-2 |
|---|---|
Fórmula molecular |
C5H15NO6P2 |
Peso molecular |
247.12 g/mol |
Nombre IUPAC |
[butylamino(phosphono)methyl]phosphonic acid |
InChI |
InChI=1S/C5H15NO6P2/c1-2-3-4-6-5(13(7,8)9)14(10,11)12/h5-6H,2-4H2,1H3,(H2,7,8,9)(H2,10,11,12) |
Clave InChI |
AEDPOTDCAAOODK-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(P(=O)(O)O)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



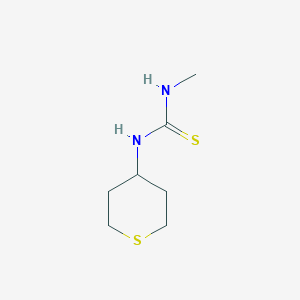
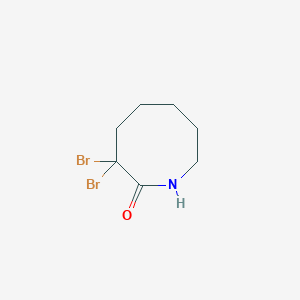
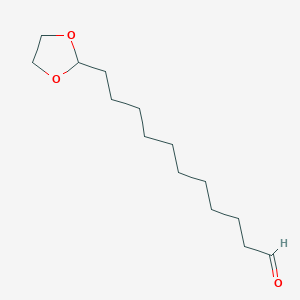

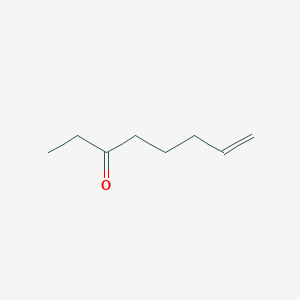
![2-[(2-Methylprop-2-en-1-yl)sulfanyl]aniline](/img/structure/B14681485.png)

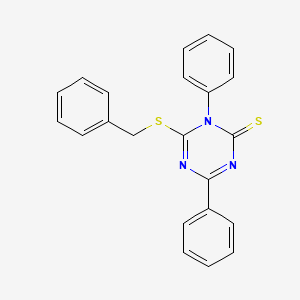
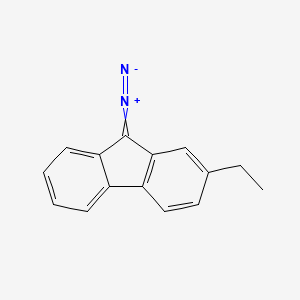
![(E)-1-[4-(Pentyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14681497.png)
